molecular formula C23H24N4O B7696399 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

Cat. No. B7696399
M. Wt: 372.5 g/mol
InChI Key: ZKEUVXHLVDPIBK-UHFFFAOYSA-N
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Description

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, also known as BMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the pyrazoloquinoline family and is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation, apoptosis, and DNA repair.

Mechanism of Action

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide selectively inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell growth and proliferation, apoptosis, and DNA repair, and its dysregulation has been linked to many diseases, including cancer and neurodegenerative disorders. By inhibiting CK2, this compound disrupts these processes and induces cell death in cancer cells and reduces inflammation and oxidative stress in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inducing cell death, reducing tumor growth, reducing inflammation and oxidative stress, and improving cognitive function. This compound has also been shown to have antiviral activity against hepatitis C virus and dengue virus by inhibiting their replication.

Advantages and Limitations for Lab Experiments

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has several advantages for lab experiments, including its high purity and yield, its selective inhibition of CK2, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, including the optimization of its synthesis method to improve its solubility and reduce its toxicity, the identification of its molecular targets and mechanisms of action in various diseases, and the development of new derivatives with improved potency and selectivity. This compound also has potential applications in other diseases, such as viral infections and autoimmune disorders, which could be explored in future studies.

Synthesis Methods

The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide involves a multi-step process that starts with the reaction of 2-chloro-3-methylbenzoic acid with 1-butyl-1H-pyrazolo[3,4-b]quinoline-6-carboxylic acid. The resulting intermediate is then reacted with 3-dimethylaminopropylamine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell death and reduce tumor growth in vitro and in vivo. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation. In addition, this compound has antiviral activity against hepatitis C virus and dengue virus, making it a promising candidate for the development of new antiviral drugs.

properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-4-5-11-27-22-19(14-18-13-16(3)9-10-20(18)24-22)21(26-27)25-23(28)17-8-6-7-15(2)12-17/h6-10,12-14H,4-5,11H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEUVXHLVDPIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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